molecular formula C20H19N3O2S B2524878 N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide CAS No. 895123-56-5

N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide

Cat. No.: B2524878
CAS No.: 895123-56-5
M. Wt: 365.45
InChI Key: BPVVTIIRSGKDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dimethylphenyl group, a phenyl-substituted dihydropyrazinone ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the 3,4-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of toluene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the dihydropyrazinone ring: This involves the condensation of phenylhydrazine with an appropriate diketone, followed by cyclization under acidic conditions.

    Introduction of the sulfanylacetamide moiety: This step involves the reaction of the dihydropyrazinone intermediate with chloroacetic acid and a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrazinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could involve inhibition or activation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]propionamide: Similar structure with a propionamide moiety instead of acetamide.

    N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]butyramide: Contains a butyramide group instead of acetamide.

    N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]benzamide: Features a benzamide moiety.

Uniqueness

N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide moiety, in particular, may influence its solubility, reactivity, and interactions with biological targets, distinguishing it from similar compounds with different amide groups.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-8-9-16(12-15(14)2)22-18(24)13-26-19-20(25)23(11-10-21-19)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVTIIRSGKDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.